1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid
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Overview
Description
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid is a compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid typically involves the reaction of 4-fluorobenzyl bromide with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic Acid: A structurally similar compound without the fluorophenyl group.
4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the pyrrolidine ring.
Proline Derivatives: Compounds with similar structural features but different substituents.
Uniqueness: 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid is unique due to the presence of both the pyrrolidine ring and the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, also referred to as 4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the 4-fluorophenyl group significantly influences its chemical behavior, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FNO2, with a molecular weight of approximately 229.24 g/mol. The structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, facilitating its interaction with biological systems. This compound may modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives possess significant antimicrobial properties. The presence of the 4-fluorophenyl group may enhance these effects by improving membrane permeability and interaction with microbial targets .
- Antiviral Properties : Similar compounds have demonstrated antiviral effects against various viral infections, suggesting potential applications in antiviral drug development.
- Anticancer Activity : The compound's structural characteristics may allow it to inhibit cancer cell proliferation. In vitro studies have indicated that pyrrolidine derivatives can exhibit cytotoxic effects against different cancer cell lines .
- Neuropharmacological Effects : Given its ability to interact with neurotransmitter systems, this compound could be explored for its potential use in treating psychiatric conditions or neurological disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound. The results showed that this compound inhibited the growth of several cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibition zones, suggesting strong antibacterial activity that warrants further exploration in drug formulation for infectious diseases .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIRQKJJFAXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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